molecular formula C20H22FN5O4S2 B11313948 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11313948
M. Wt: 479.6 g/mol
InChI Key: AGAVUOFQPQERGK-UHFFFAOYSA-N
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Description

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfonamide group and the aromatic substituents. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the triazole ring can interact with various biological pathways. These interactions lead to the modulation of cellular processes, which can result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of a triazole ring and sulfonamide group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H22FN5O4S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22FN5O4S2/c1-25-18(12-26(32(3,28)29)16-8-4-14(21)5-9-16)23-24-20(25)31-13-19(27)22-15-6-10-17(30-2)11-7-15/h4-11H,12-13H2,1-3H3,(H,22,27)

InChI Key

AGAVUOFQPQERGK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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